molecular formula C10H5Cl2NO2S B187538 5-(2,4-Dichloro-benzylidene)-thiazolidine-2,4-dione CAS No. 51244-45-2

5-(2,4-Dichloro-benzylidene)-thiazolidine-2,4-dione

Cat. No. B187538
CAS RN: 51244-45-2
M. Wt: 274.12 g/mol
InChI Key: XUOVOGTZQNQWFV-BAQGIRSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,4-Dichloro-benzylidene)-thiazolidine-2,4-dione is a chemical compound that is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It has a linear formula of C17H11Cl2NOS2 and a molecular weight of 380.317 .


Molecular Structure Analysis

The molecular structure of 5-(2,4-Dichloro-benzylidene)-thiazolidine-2,4-dione is characterized by two aromatic rings held together by a three-carbon α,β-unsaturated carbonyl system .


Chemical Reactions Analysis

While specific chemical reactions involving 5-(2,4-Dichloro-benzylidene)-thiazolidine-2,4-dione are not detailed in the available literature, similar compounds have been used in various chemical reactions. For example, 2,4-dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene, a DDT metabolite, was synthesized through a series of reactions including nitration, selective reduction, diazotisation, and chlorination .

Scientific Research Applications

Novel Synthesis Methods

  • A clean and novel synthesis method for thiazolidine-2,4-diones, including 5-benzylidene derivatives, was developed using microwave irradiation and glycine as a catalyst, showcasing a more efficient production process (Yang & Yang, 2011).

Antimicrobial Applications

  • A range of N-substituted derivatives of thiazolidine-2,4-diones demonstrated moderate to good antibacterial activity against various bacterial strains and considerable activity against C. albicans, revealing their potential in antimicrobial treatments (Stana et al., 2014).
  • Novel antifungal thiazolidines were synthesized and exhibited high antifungal activity, suggesting a unique mechanism of action and potential in antifungal drug development (Levshin et al., 2022).

Enzyme Inhibition and Antiproliferative Effects

  • Some thiazolidine-2,4-dione analogs were identified as potent α-glucosidase inhibitors, suggesting their utility in managing conditions like diabetes (Nori et al., 2014).
  • Certain arylidene-thiazolidine-2,4-diones showed significant anti-inflammatory activity as PPARgamma ligands, highlighting their therapeutic potential in inflammation-related conditions (Barros et al., 2010).
  • Novel thiazolidine-2,4-dione derivatives exhibited selective cytotoxic and genotoxic activities against human lung carcinoma cells, pointing to their potential in cancer therapy (Rodrigues et al., 2018).

Molecular Docking and Design Studies

  • Quantum chemical calculations and molecular docking studies of specific thiazolidine-2,4-dione derivatives revealed their potential as non-linear optical materials and as antibacterial agents against enteric fever (Fatma et al., 2018).
  • A design and docking study of 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives as inhibitors of protein tyrosine phosphatase 1B indicated their relevance in therapeutic interventions for diseases like diabetes (Wang et al., 2014).

properties

IUPAC Name

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2S/c11-6-2-1-5(7(12)4-6)3-8-9(14)13-10(15)16-8/h1-4H,(H,13,14,15)/b8-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOVOGTZQNQWFV-BAQGIRSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C\2/C(=O)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-Dichloro-benzylidene)-thiazolidine-2,4-dione

CAS RN

51244-45-2
Record name MLS002639389
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31150
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,4-Dichloro-benzylidene)-thiazolidine-2,4-dione
Reactant of Route 2
5-(2,4-Dichloro-benzylidene)-thiazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
5-(2,4-Dichloro-benzylidene)-thiazolidine-2,4-dione
Reactant of Route 4
5-(2,4-Dichloro-benzylidene)-thiazolidine-2,4-dione

Citations

For This Compound
6
Citations
CD Barros, AA Amato, TB de Oliveira… - Bioorganic & medicinal …, 2010 - Elsevier
Eight new 5-arylidene-3-benzyl-thiazolidine-2,4-diones with halide groups on their benzyl rings were synthesized and assayed in vivo to investigate their anti-inflammatory activities. …
Number of citations: 103 www.sciencedirect.com
RR Manda, RV Nadh, TL Viveka, G Angajala… - Journal of Molecular …, 2023 - Elsevier
Novel benzylidene-coumarin bearing thiazolidinone derivatives (5a-5j) are synthesized by coupling methodology using 7-(3-Chloro-propoxy)-4-methyl-chromen-2-one and substituted …
Number of citations: 2 www.sciencedirect.com
A Ahmadi, M Khalili, S Samavat, E Shahbazi… - Pharmaceutical …, 2016 - Springer
Thiazolidinediones (TZDs) represent a new class of antidiabetic drugs having an insulin sensitizing effect in patients with type2 diabetes. This article reports synthesis and evaluation of …
Number of citations: 5 link.springer.com
A Kumar, R Kumar, R Sahu, S Mishra… - Mini-Reviews in …, 2022 - ingentaconnect.com
Diabetes mellitus refers to one of the leading cause of diseases that affect large populations of human and is characterized by a high glucose level in the blood (also known as …
Number of citations: 0 www.ingentaconnect.com
C Diniz Barros - 2011 - repositorio.ufpe.br
As tiazolidina-2,4-dionas são uma classe de compostos derivados da tiazolidina. Tratase de um anel de 5 membros, contendo um átomo de enxofre e um átomo de nitrogênio nas …
Number of citations: 2 repositorio.ufpe.br
C Diniz Barros - 2008 - repositorio.ufpe.br
Entre as patologias em que o processo inflamatório participa merecem realce a artrite reumatóide, a pancreatite aguda e o câncer, onde este último pode ser originado por uma …
Number of citations: 2 repositorio.ufpe.br

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.